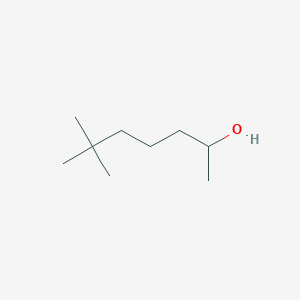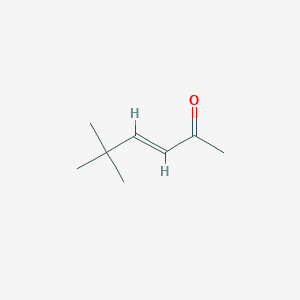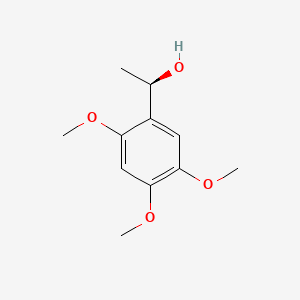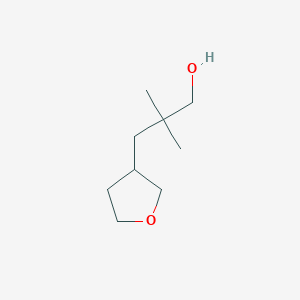![molecular formula C10H8F3NS B13609206 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)
3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile typically involves the reaction of 3-bromopropanenitrile with 3-[(trifluoromethyl)sulfanyl]phenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. The sulfanyl group may participate in redox reactions, influencing the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}acetic acid
- 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}methanol
- 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethanol
Uniqueness
3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties compared to its analogs. The nitrile group can undergo specific reactions such as reduction to amines, which are not possible with the carboxylic acid or alcohol derivatives.
Eigenschaften
Molekularformel |
C10H8F3NS |
|---|---|
Molekulargewicht |
231.24 g/mol |
IUPAC-Name |
3-[3-(trifluoromethylsulfanyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F3NS/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4H2 |
InChI-Schlüssel |
FTNMROYYDFZNNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)







